

Application Note: Solid-Phase Synthesis of Bombolitin IV

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Compound of Interest

Compound Name: Bombolitin IV

Cat. No.: B12385159

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Abstract

This document provides a comprehensive protocol for the solid-phase synthesis of **Bombolitin IV** using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. **Bombolitin IV** is a 17-amino acid antimicrobial peptide originally isolated from the venom of the bumblebee *Megabombus pennsylvanicus*.^{[1][2]} The protocol details the necessary materials, step-by-step procedures for peptide elongation, cleavage from the resin, and final purification. This guide is intended for researchers in peptide chemistry, pharmacology, and drug development.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone method for the chemical synthesis of peptides and small proteins.^{[3][4]} The Fmoc/tBu strategy offers an orthogonal protection scheme, allowing for the efficient and high-purity synthesis of complex peptides like **Bombolitin IV**.^{[5][6]} The amino acid sequence for **Bombolitin IV** is Ile-Asn-Ile-Lys-Asp-Ile-Leu-Ala-Lys-Leu-Val-Lys-Val-Leu-Gly-His-Val-NH₂.^{[1][2]} A critical feature of this peptide is the C-terminal amide, which necessitates the use of a specialized resin, such as Rink Amide, to generate the desired carboxamide upon cleavage. This protocol outlines an optimized procedure for its synthesis, purification, and characterization.

Materials and Reagents

A comprehensive list of required materials and reagents is provided below. All reagents should be of peptide synthesis grade.

Category	Item	Suggested Supplier & Grade
Resin	Rink Amide MBHA Resin (100-200 mesh, ~0.5 mmol/g)	Sigma-Aldrich, Novabiochem
Solvents	N,N-Dimethylformamide (DMF)	ACS Grade or higher
Dichloromethane (DCM)	ACS Grade or higher	
Piperidine	Reagent Grade	
Diisopropylethylamine (DIPEA)	Reagent Grade	
Trifluoroacetic Acid (TFA)	Reagent Grade	
Acetonitrile (ACN)	HPLC Grade	
Diethyl ether or Methyl t-butyl ether (MTBE)	ACS Grade	
Amino Acids	Fmoc-L-Val-OH	Novabiochem, ChemPep
	Fmoc-L-His(Trt)-OH	Novabiochem, ChemPep
	Fmoc-L-Gly-OH	Novabiochem, ChemPep
	Fmoc-L-Leu-OH	Novabiochem, ChemPep
	Fmoc-L-Lys(Boc)-OH	Novabiochem, ChemPep
	Fmoc-L-Ala-OH	Novabiochem, ChemPep
	Fmoc-L-Ile-OH	Novabiochem, ChemPep
	Fmoc-L-Asp(OtBu)-OH	Novabiochem, ChemPep
	Fmoc-L-Asn(Trt)-OH	Novabiochem, ChemPep
Coupling Reagents	HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)	Novabiochem, AAPTEC
	HOBt (Hydroxybenzotriazole)	Novabiochem, AAPTEC
Cleavage Reagents	Triisopropylsilane (TIS)	Sigma-Aldrich
	1,2-Ethanedithiol (EDT)	Sigma-Aldrich

Phenol	ACS Grade	
Thioanisole	Reagent Grade	
Water (deionized)		
Equipment	Solid-Phase Peptide Synthesis Vessel	Glass or Polypropylene
Shaker/Rocker		
Vacuum Filtration Apparatus		
High-Performance Liquid Chromatography (HPLC) System	Agilent, Waters	
Lyophilizer (Freeze-Dryer)		
Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)		

Experimental Protocols

Resin Preparation and Swelling

- Place the Rink Amide MBHA resin (e.g., 0.1 mmol scale, ~200 mg) into a solid-phase synthesis vessel.
- Add N,N-Dimethylformamide (DMF, ~5 mL) to the resin.
- Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.
- After swelling, drain the DMF using a filtration apparatus.

Fmoc Deprotection

- Add a solution of 20% piperidine in DMF (v/v, ~5 mL) to the swollen resin.
- Agitate the mixture for 5 minutes at room temperature and drain the solution.

- Add a fresh portion of 20% piperidine in DMF (~5 mL) and agitate for an additional 15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and then with Dichloromethane (DCM) (3 x 5 mL) to remove all traces of piperidine.

Amino Acid Coupling Cycle (Iterative Process)

This cycle is repeated for each amino acid in the sequence, starting from the C-terminus (Val) and proceeding to the N-terminus (Ile).

- **Activation:** In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents to the resin loading) and HBTU/HOBt (3 equivalents) in DMF (~2 mL). Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
- **Coupling:** Add the activated amino acid solution to the deprotected resin.
- **Agitate** the reaction mixture for 1-2 hours at room temperature.
- **Monitoring:** To confirm the completion of the coupling reaction, perform a Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or perform a double coupling.
- **Washing:** Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
- **Return to Deprotection:** Proceed to the Fmoc deprotection step (Protocol 2) for the next amino acid in the sequence.

Table of Amino Acids for **Bombolitin IV** Synthesis (C- to N-terminus):

Step	Amino Acid	Protecting Group
1	Val	None
2	His	Trt
3	Gly	None
4	Leu	None
5	Val	None
6	Lys	Boc
7	Leu	None
8	Val	None
9	Lys	Boc
10	Ala	None
11	Leu	None
12	Ile	None
13	Asp	OtBu
14	Lys	Boc
15	Ile	None
16	Asn	Trt

| 17 | Ile | None |

Cleavage from Resin and Side-Chain Deprotection

- After the final amino acid (Ile) has been coupled and its Fmoc group removed, wash the peptidyl-resin thoroughly with DCM (5 x 5 mL) and dry it under a high vacuum for at least 4 hours.
- Prepare the cleavage cocktail. A standard choice is Reagent K.^[1]

- Reagent K Composition: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).
- Add the cleavage cocktail to the dried resin (e.g., 10 mL per gram of resin).
- Allow the mixture to react for 2-3 hours at room temperature with occasional swirling.
- Filter the resin and collect the filtrate containing the peptide.
- Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
- Precipitate the crude peptide by adding the TFA solution dropwise into a 10-fold volume of cold diethyl ether or MTBE.
- Centrifuge the mixture to pellet the precipitated peptide, decant the ether, and repeat the ether wash twice.
- Dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

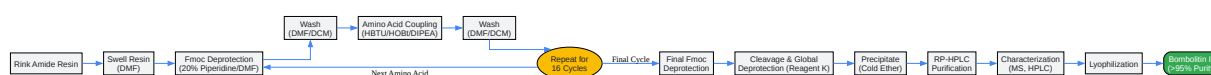
Purification and Characterization

- Purification: Dissolve the crude peptide in a minimal amount of a solution like 50% acetonitrile in water. Purify the peptide using preparative reverse-phase HPLC (RP-HPLC) with a C18 column. A typical gradient is 10-60% Acetonitrile (containing 0.1% TFA) in Water (containing 0.1% TFA) over 30-40 minutes.
- Characterization:
 - Collect the fractions corresponding to the major peak and confirm the molecular weight using Mass Spectrometry (MS). The expected monoisotopic mass of **Bombolitin IV** is approximately 1872.1 Da.
 - Analyze the purity of the collected fractions using analytical RP-HPLC. Pool the fractions with >95% purity.
- Lyophilization: Freeze the purified fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Expected Results

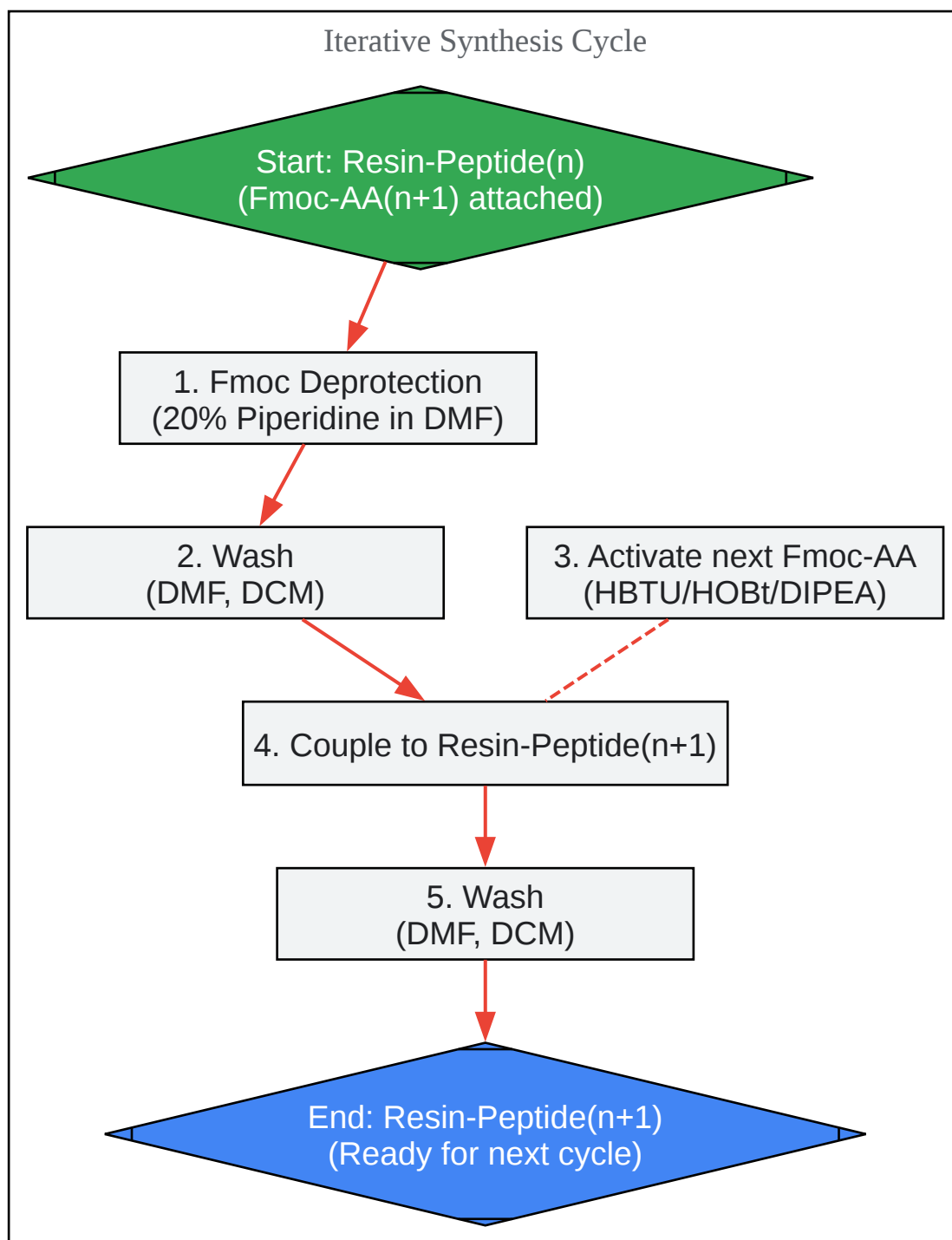
Parameter	Expected Value
Crude Peptide Yield	70-85%
Purified Peptide Yield	15-30% (relative to initial resin loading)
Purity (Analytical HPLC)	> 95%
Molecular Weight (MS)	Theoretical $[M+H]^+ \approx 1873.1$ Da

Workflow and Pathway Diagrams



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Caption: Overall workflow for the solid-phase synthesis of **Bombolitin IV**.



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